molecular formula C22H22FN9O B3398629 N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide CAS No. 1021257-02-2

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide

Cat. No.: B3398629
CAS No.: 1021257-02-2
M. Wt: 447.5 g/mol
InChI Key: SJVSXLPGAKFQAS-UHFFFAOYSA-N
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Description

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C22H22FN9O and its molecular weight is 447.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuropharmacological applications. This article reviews the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C22H26FN5O\text{C}_{22}\text{H}_{26}\text{F}\text{N}_{5}\text{O}

It contains a piperazine ring, a pyrazolo[3,4-d]pyrimidine moiety, and a pyrazine-2-carboxamide functional group, which contribute to its pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives containing piperazine have been shown to interact with various biological targets, including kinases involved in cell proliferation and survival pathways. A study demonstrated that a related compound exhibited cytostatic activity across multiple cancer cell lines, achieving a growth inhibition (GI) value of 86.28% against non-small cell lung cancer (NSCLC) cells at a concentration of 10 μM .

Neuropharmacological Effects

The piperazine moiety is known for its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. Compounds incorporating this structure have been evaluated for their potential in treating neurological disorders. The presence of the fluorophenyl group may enhance binding affinity and selectivity for these receptors.

Structure-Activity Relationship (SAR)

The biological activity of this compound has been explored through SAR studies. Modifications to the piperazine ring and the introduction of various substituents on the pyrazolo[3,4-d]pyrimidine core have been shown to significantly influence potency and selectivity. For example, variations in the alkyl chain length attached to the piperazine can affect solubility and bioavailability .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that related compounds exhibited significant antiproliferative effects against various cancer cell lines. For example, a derivative similar to our compound showed promising results with GI values ranging from 40% to 86% against colorectal carcinoma and breast cancer cell lines .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of similar compounds in vivo. These studies indicated that compounds with a similar structure could reduce tumor growth significantly when administered at therapeutic doses.

Data Tables

Compound Cell Line GI Value (%) Concentration (μM)
Compound AHOP-9286.2810
Compound BHCT-11640.8710
Compound CSK-BR-346.1410

Properties

IUPAC Name

N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN9O/c23-16-1-3-17(4-2-16)30-9-11-31(12-10-30)20-18-13-29-32(21(18)28-15-27-20)8-7-26-22(33)19-14-24-5-6-25-19/h1-6,13-15H,7-12H2,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVSXLPGAKFQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide
Reactant of Route 2
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide
Reactant of Route 3
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide
Reactant of Route 4
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrazine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.